molecular formula C17H15FN4O2 B2776531 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034378-79-3

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2776531
CAS No.: 2034378-79-3
M. Wt: 326.331
InChI Key: XEMJYDAVABIPKU-UHFFFAOYSA-N
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Description

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is an organic compound characterized by a complex structure comprising a dihydroisoxazolo pyridine ring fused with a pyrazolyl ring. This specific structural makeup grants it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step processes. It often starts with the preparation of the core dihydroisoxazolo pyridine ring. This is followed by the introduction of the pyrazolyl group through a series of substitution reactions, utilizing intermediates like bromides or chlorides. Conditions such as temperature, solvent choice, and catalysts (e.g., palladium-based) are crucial to optimize yield and purity.

Industrial Production Methods: : For large-scale production, methods must be adapted to ensure consistency and safety. Advanced techniques such as continuous flow synthesis can be employed, which enhances reaction control and reduces waste. Additionally, purification techniques like column chromatography and recrystallization are used to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions where the pyrazolyl ring is functionalized. Reagents like hydrogen peroxide or mCPBA might be used.

  • Reduction: : Reduction reactions involving this compound usually target the fluorophenyl group or the nitrogen in the heterocycles. Agents such as lithium aluminum hydride are common.

  • Substitution: : The methanone group and fluorophenyl rings are reactive sites for electrophilic or nucleophilic substitutions. Conditions such as acidic or basic environments will influence these reactions.

Common Reagents and Conditions: : Common reagents include strong oxidizing agents, reducing agents, and catalysts. Reaction conditions often involve controlling pH, using anhydrous solvents, and maintaining specific temperatures to optimize the desired transformations.

Major Products: : The major products of reactions involving this compound vary depending on the reactants and conditions but generally involve modified pyrazolyl or isoxazolo pyridine derivatives.

Scientific Research Applications

Chemistry: : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for synthetic chemists.

Biology: : In biological research, the compound is often used as a probe to investigate enzyme activities and interaction with biological targets. Its structural features enable it to bind selectively to certain proteins or enzymes, making it useful in biochemical assays.

Medicine: : There is ongoing research into the medicinal properties of this compound. Its ability to interact with specific molecular targets suggests potential as a lead compound in drug discovery, particularly for designing inhibitors or modulators for diseases involving those targets.

Industry: : In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, owing to its stable and reactive nature.

Mechanism of Action

The mechanism by which (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects depends largely on its interaction with molecular targets. It often acts by binding to specific enzymes or receptors, altering their activity. This binding can inhibit or activate pathways involved in disease processes, such as inflammatory responses or cell proliferation.

Comparison with Similar Compounds

Comparing (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone with similar compounds like other pyrazolyl methanones or dihydroisoxazolo derivatives highlights its unique reactivity and binding affinity. For instance, its fluorophenyl group confers increased stability and specificity in binding assays, compared to non-fluorinated analogs.

Similar compounds might include:

  • (3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

  • (6,7-dihydroisoxazolo[4,5-c]pyridin-5-yl)methanone

  • (3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-21-15(8-14(20-21)11-2-4-13(18)5-3-11)17(23)22-7-6-16-12(10-22)9-19-24-16/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMJYDAVABIPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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